4-Bromo-2-fluorocinnamic acid
Overview
Description
4-Bromo-2-fluorocinnamic acid is an organic compound with the molecular formula C₉H₆BrFO₂ and a molecular weight of 245.05 g/mol . It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 4 and 2 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structures or functions, but specific details are currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-fluorocinnamic acid can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. In this case, 4-bromo-2-fluorobenzene can be coupled with a suitable boronic acid derivative under mild conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of palladium catalysts, base, and solvents such as toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluorocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation Reactions: Oxidized derivatives of the carboxylic acid group.
Reduction Reactions: Saturated derivatives of the cinnamic acid moiety.
Scientific Research Applications
4-Bromo-2-fluorocinnamic acid has several scientific research applications:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorophenylacetic acid
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluorophenylpropionic acid
- 4-Bromo-2-fluorophenylacrylic acid
Uniqueness
4-Bromo-2-fluorocinnamic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical development, offering unique pathways for the synthesis of complex molecules .
Properties
IUPAC Name |
(E)-3-(4-bromo-2-fluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJGKQYKYNDYMU-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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